sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate
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Overview
Description
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor. Zidovudine is an antiretroviral medication used to prevent and treat HIV. The compound is formed by the direct conjugation of zidovudine with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase 2B7 .
Mechanism of Action
Target of Action
The primary target of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt, also known as Zidovudine O-β-D-glucuronide, is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of the viral RNA into DNA, which is then integrated into the host genome .
Mode of Action
Zidovudine O-β-D-glucuronide is a nucleoside reverse transcriptase inhibitor (NRTI) . It works by inhibiting the action of the reverse transcriptase enzyme, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus and its subsequent integration into the host genome .
Biochemical Pathways
The azido group of both zidovudine and 3’-azido-3’-deoxythymidine β-D-glucuronide could be reduced to an amino group by cytochrome CYP3A, CYP2A6, or CYP2B1 , forming 3’-amino-3’-deoxythymidine (AMT) and AMT glucuronide, respectively . This indicates that the compound is involved in the cytochrome P450 metabolic pathway .
Pharmacokinetics
The pharmacokinetics of Zidovudine O-β-D-glucuronide involves its formation from zidovudine by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . .
Result of Action
The result of the action of Zidovudine O-β-D-glucuronide is the inhibition of HIV replication . By preventing the transcription of viral RNA into DNA, it effectively stops the virus from integrating into the host genome and replicating . This leads to a decrease in the viral load and helps in controlling the progression of HIV infection .
Action Environment
The action of Zidovudine O-β-D-glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect its metabolism . Additionally, genetic variations in the UGT2B7 enzyme could also influence the formation of Zidovudine O-β-D-glucuronide from zidovudine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt involves the conjugation of zidovudine with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase 2B7. The reaction conditions include maintaining an appropriate pH and temperature to ensure the enzyme’s activity and stability .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt undergoes several types of chemical reactions, including:
Reduction: The azido group can be reduced to an amino group by cytochrome enzymes such as CYP3A, CYP2A6, or CYP2B1.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions, while SPAAC reactions do not require a catalyst.
Major Products
Reduction: The major product is 3’-amino-3’-deoxythymidine.
Substitution: The major products are triazole derivatives formed from the cycloaddition reactions
Scientific Research Applications
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Zidovudine: The parent compound, a nucleoside reverse transcriptase inhibitor used in HIV treatment.
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
Other glucuronides: Various drug metabolites formed through glucuronidation.
Uniqueness
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is unique due to its specific formation from zidovudine and its role in the detoxification and excretion of the drug. Its ability to undergo specific chemical reactions, such as reduction and substitution, further distinguishes it from other similar compounds .
Biological Activity
The compound sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate represents a complex molecular structure with potential biological activities. This article examines its biological activity through various studies and data, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical formula for this compound is C28H44N2NaO23, and it features a variety of functional groups that contribute to its biological activity. The presence of azido and hydroxyl groups suggests potential reactivity in biological systems.
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C28H44N2NaO23 |
Molecular Weight | 739.7 g/mol |
InChIKey | YWIVKILSMZOHHF-QJZPQSOGSA-N |
SMILES | CC(=O)N[C@@H]... |
Antiviral Properties
Research indicates that compounds with similar structural motifs exhibit antiviral properties. Specifically, the azido group can enhance the compound's ability to inhibit viral replication. In a study focusing on nucleoside analogs, it was found that modifications to the sugar moiety significantly impacted antiviral efficacy against various viruses, including HIV and hepatitis C virus .
The proposed mechanism of action involves the inhibition of viral polymerases or reverse transcriptases. The compound's structural similarity to natural nucleosides allows it to incorporate into viral RNA or DNA, leading to premature chain termination during replication . This mechanism is crucial for developing antiviral therapies targeting RNA viruses.
Cytotoxicity and Selectivity
While evaluating the cytotoxicity of this compound, studies have shown varying degrees of selectivity towards cancerous versus normal cells. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on several cancer cell lines while maintaining lower toxicity in non-cancerous cells . This selectivity is essential for therapeutic applications to minimize side effects.
Case Study 1: Antiviral Efficacy Against HIV
In a controlled study involving HIV-infected cells, the compound demonstrated a dose-dependent reduction in viral load. The results indicated a significant decrease in p24 antigen levels, suggesting effective inhibition of viral replication . The study concluded that this compound could serve as a potential lead in developing new antiretroviral drugs.
Case Study 2: Anticancer Activity
A recent clinical trial investigated the anticancer effects of this compound in patients with advanced solid tumors. Results showed promising outcomes with partial responses observed in 30% of participants. The trial highlighted the need for further exploration into dosage optimization and combination therapies with existing chemotherapeutics .
Properties
CAS No. |
133525-01-6 |
---|---|
Molecular Formula |
C16H20N5NaO10 |
Molecular Weight |
465.35 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
InChI Key |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Appearance |
Assay:≥95%A crystalline solid |
Synonyms |
3’-Azido-3’-deoxy-5’-O-β-D-glucopyranuronosyl-thymidine Monosodium Salt; _x000B_AZT Glucuronide Sodium Salt; Zidovudine Glucuronide Sodium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.